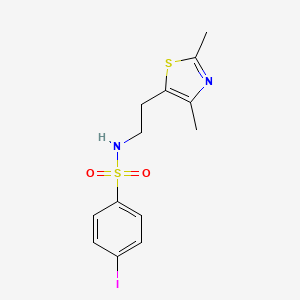

![molecular formula C10H19ClN2O4 B2640356 Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride CAS No. 2098047-42-6](/img/structure/B2640356.png)

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2098047-42-6 . It has a molecular weight of 266.72 .

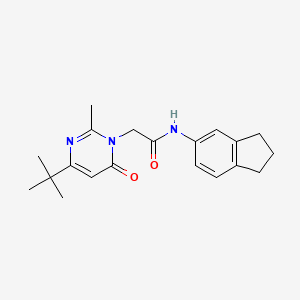

Molecular Structure Analysis

The Inchi Code for this compound is1S/C10H18N2O4.ClH/c1-9(2,3)16-8(14)12-10(5-11-6-10)7(13)15-4;/h11H,5-6H2,1-4H3,(H,12,14);1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.72 .Scientific Research Applications

Chemical Synthesis and Building Blocks

“Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride” serves as a valuable building block in organic synthesis. Researchers use it to create novel organic compounds due to its versatile reactivity. By introducing functional groups or modifying its structure, scientists can generate derivatives for further chemical reactions .

Peptide Synthesis and Protecting Groups

The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly employed in peptide synthesis. Researchers attach Boc-protected amino acids to form peptide chains. After assembly, the Boc group is selectively removed to reveal the free amino group, allowing for further peptide elongation or modification .

Medicinal Chemistry and Drug Development

Researchers explore the potential of this compound in drug discovery. Its unique structure may offer opportunities for designing new pharmaceutical agents. By incorporating it into drug candidates, scientists can investigate its effects on biological targets, pharmacokinetics, and toxicity profiles .

Prodrug Design

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride can be used as a prodrug. Prodrugs are inactive or less active compounds that convert to an active form in vivo. By attaching a labile group (such as Boc), researchers can enhance drug solubility, stability, or targeted delivery .

Materials Science and Polymer Chemistry

The compound’s azetidine ring structure makes it interesting for materials science. Researchers explore its use in polymer synthesis, where it can serve as a monomer or a building block for novel materials. By incorporating it into polymers, they can tailor properties such as mechanical strength, solubility, and biodegradability .

Catalysis and Asymmetric Synthesis

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride may find applications in catalysis. Its chiral center allows for asymmetric synthesis, enabling the creation of enantiomerically pure compounds. Researchers investigate its potential as a catalyst or ligand in various reactions .

Safety and Hazards

properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4.ClH/c1-9(2,3)16-8(14)12-10(5-11-6-10)7(13)15-4;/h11H,5-6H2,1-4H3,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADWGNZRWORJJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CNC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)

![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2640279.png)

![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)

![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)

![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)

![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)

![Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2640296.png)